molecular formula C13H8F2O2 B2407321 4-Fluorophenyl 4-fluorobenzoate CAS No. 2069-56-9

4-Fluorophenyl 4-fluorobenzoate

Cat. No. B2407321
CAS RN: 2069-56-9
M. Wt: 234.202
InChI Key: RQTHSDZCKHPFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorophenyl 4-fluorobenzoate is a chemical compound with the empirical formula C13H8F2O2 and a molecular weight of 234.20 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of 4-Fluorophenyl 4-fluorobenzoate is O=C(C(C=C1)=CC=C1F)OC(C=C2)=CC=C2F . The InChI is 1S/C13H8F2O2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H .


Physical And Chemical Properties Analysis

4-Fluorophenyl 4-fluorobenzoate is a solid substance . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Enzymatic Defluorination Studies

Understanding the enzymatic defluorination of fluorinated compounds is crucial for drug development and environmental risk assessment. Researchers have investigated the conversion of 4-fluorobenzoate to fluoride ion and 4-hydroxybenzoate using cell extracts from certain microorganisms. These studies shed light on the mechanisms involved in defluorination reactions and help predict the fate of fluorinated chemicals in biological systems .

Safety and Hazards

The safety information available indicates that 4-Fluorophenyl 4-fluorobenzoate is classified under GHS05, which signifies that it can cause eye damage. The safety precautions include avoiding eye and skin contact and ensuring adequate ventilation during handling .

properties

IUPAC Name

(4-fluorophenyl) 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTHSDZCKHPFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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